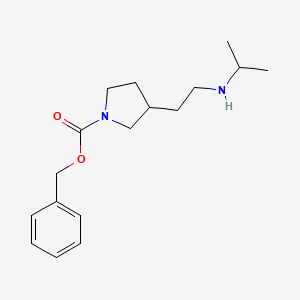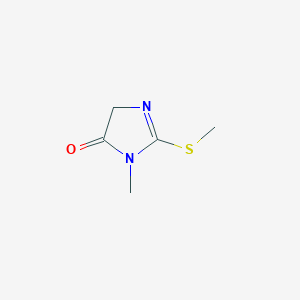
4-(1-Hydroxycyclopropyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Hydroxycyclopropyl)benzoic acid is an organic compound with the molecular formula C10H10O3 It features a benzoic acid core with a hydroxycyclopropyl group attached to the fourth carbon of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxycyclopropyl)benzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable benzoic acid derivative. For instance, starting with 4-bromobenzoic acid, a cyclopropyl group can be introduced via a reaction with diazomethane under controlled conditions. The resulting intermediate is then subjected to hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-(1-Hydroxycyclopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(1-Oxocyclopropyl)benzoic acid.
Reduction: Formation of 4-(1-Hydroxycyclopropyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-(1-Hydroxycyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1-Hydroxycyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
4-Hydroxybenzoic acid: Similar structure but lacks the cyclopropyl group.
4-Methylbenzoic acid: Contains a methyl group instead of a hydroxycyclopropyl group.
4-Chlorobenzoic acid: Contains a chlorine atom instead of a hydroxycyclopropyl group.
Uniqueness
4-(1-Hydroxycyclopropyl)benzoic acid is unique due to the presence of the hydroxycyclopropyl group, which imparts distinct chemical and physical properties
属性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC 名称 |
4-(1-hydroxycyclopropyl)benzoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(12)7-1-3-8(4-2-7)10(13)5-6-10/h1-4,13H,5-6H2,(H,11,12) |
InChI 键 |
CTOLVMLQIMHQCS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


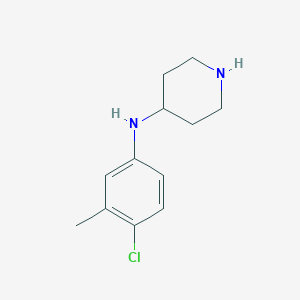
![7H-pyrimido[4,5-d]azepine](/img/structure/B13974007.png)
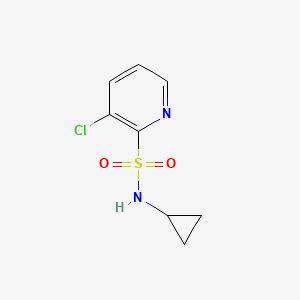
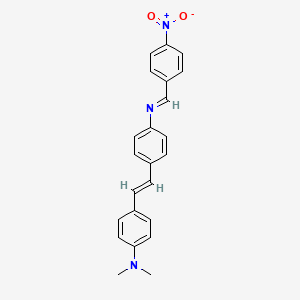
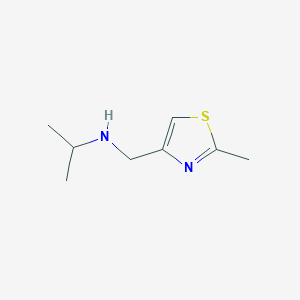

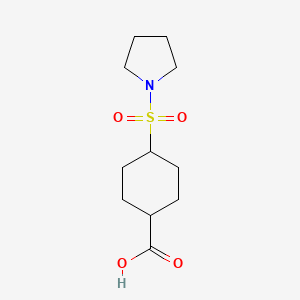


![(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B13974053.png)
![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)
